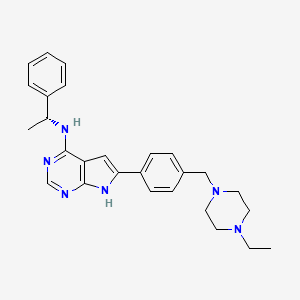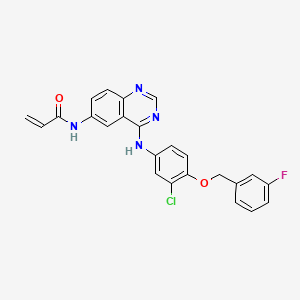
PF-562271 苯磺酸盐
描述
PF-562271 苯磺酸盐是 PF-562271 的苯磺酸盐,PF-562271 是一种强效的、ATP 竞争性、可逆的粘着斑激酶 (FAK) 和富含脯氨酸的酪氨酸激酶 2 (Pyk2) 抑制剂。它对其他蛋白激酶具有高度选择性,除了某些细胞周期蛋白依赖性激酶 (CDK) 之外。 该化合物在临床前研究中已显示出其抗癌特性的巨大潜力 .
科学研究应用
PF-562271 苯磺酸盐具有广泛的科学研究应用:
化学: 它被用作研究激酶抑制和信号转导途径的工具化合物。
生物学: 研究人员使用它来研究 FAK 和 Pyk2 在细胞迁移、粘附和增殖等细胞过程中的作用。
作用机制
PF-562271 苯磺酸盐通过抑制 FAK 和 Pyk2 的活性来发挥作用。这些激酶在调节细胞迁移、粘附和存活的细胞信号通路中发挥着至关重要的作用。通过抑制这些激酶,PF-562271 苯磺酸盐破坏了这些过程,导致肿瘤生长和转移减少。 该化合物与 FAK 和 Pyk2 的 ATP 结合位点结合,阻止它们的活化和随后的信号传导 .
生化分析
Biochemical Properties
PF-562271 besylate plays a crucial role in biochemical reactions by inhibiting the activity of FAK and Pyk2. FAK and Pyk2 are non-receptor tyrosine kinases involved in various cellular processes, including cell adhesion, migration, proliferation, and survival. PF-562271 besylate binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways, leading to reduced cell migration and invasion .
Cellular Effects
PF-562271 besylate exerts significant effects on various cell types and cellular processes. In high-grade serous ovarian cancer cells, PF-562271 besylate inhibits cell adhesion, migration, and proliferation by reducing p-FAK expression and decreasing focal adhesion surface area. Additionally, it induces cell senescence through G1 phase cell cycle arrest mediated by DNA replication inhibition . In glioblastoma cells, PF-562271 besylate enhances the effect of temozolomide, leading to reduced cell viability, invasion, and increased apoptosis .
Molecular Mechanism
At the molecular level, PF-562271 besylate inhibits FAK and Pyk2 by binding to their ATP-binding sites, forming hydrogen bonds with the kinase hinge region. This binding prevents the phosphorylation of FAK and Pyk2, thereby inhibiting their kinase activity. The inhibition of FAK and Pyk2 disrupts downstream signaling pathways, including the AKT/mTOR pathway, leading to reduced cell proliferation and migration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PF-562271 besylate have been observed to be both time and dose-dependent. In glioblastoma-bearing mice, PF-562271 besylate inhibits FAK phosphorylation in a time-dependent manner, with significant inhibition observed at 6 hours post-treatment . Long-term studies have shown that PF-562271 besylate can effectively inhibit tumor growth and induce apoptosis in various cancer models .
Dosage Effects in Animal Models
The effects of PF-562271 besylate vary with different dosages in animal models. In glioblastoma models, a dose of 50 mg/kg administered orally once daily significantly reduces tumor size and invasive margins, increases apoptosis, and improves survival rates . In other cancer models, doses ranging from 25 to 50 mg/kg have been shown to inhibit tumor growth without causing significant toxicity .
Metabolic Pathways
PF-562271 besylate is involved in metabolic pathways that regulate cell proliferation and survival. By inhibiting FAK and Pyk2, PF-562271 besylate disrupts the AKT/mTOR pathway, leading to reduced cell growth and increased apoptosis. This compound also affects the phosphorylation of various downstream targets, further modulating cellular metabolism and signaling .
Transport and Distribution
PF-562271 besylate is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It binds to the ATP-binding sites of FAK and Pyk2, localizing primarily to the cytoplasm where these kinases are active. The compound’s distribution is influenced by its solubility and binding affinity to cellular proteins .
Subcellular Localization
PF-562271 besylate primarily localizes to the cytoplasm, where it exerts its inhibitory effects on FAK and Pyk2. The compound’s localization is facilitated by its ability to bind to the ATP-binding sites of these kinases, preventing their activation and subsequent signaling. This subcellular localization is crucial for its effectiveness in inhibiting cell migration and proliferation .
准备方法
PF-562271 苯磺酸盐的合成涉及多个步骤,从 PF-562271 的制备开始 最后一步是在受控条件下用苯磺酸与 PF-562271 反应形成苯磺酸盐 .
PF-562271 苯磺酸盐的工业生产方法旨在确保高纯度和高产率。 这些方法通常涉及优化反应条件,例如温度、压力和溶剂选择,以最大限度地提高效率并最大限度地减少杂质 .
化学反应分析
PF-562271 苯磺酸盐经历各种化学反应,包括:
氧化: 这种反应可以改变化合物上的官能团,可能改变其生物活性。
还原: 还原反应可用于修饰特定的官能团,影响化合物的反应性和稳定性。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂和胺等亲核试剂。 这些反应形成的主要产物取决于所使用的特定条件和试剂 .
相似化合物的比较
与其他激酶相比,PF-562271 苯磺酸盐在 FAK 和 Pyk2 上具有高度选择性,这一点是独一无二的。类似的化合物包括:
Defactinib (VS-6063): 另一种 FAK 抑制剂,具有类似的特性,但选择性谱不同。
TAE226: FAK 和胰岛素样生长因子 1 受体 (IGF-1R) 的双重抑制剂。
PF-573228: 一种具有不同化学结构的选择性 FAK 抑制剂
这些化合物具有相似的作用机制,但在选择性、效力和药代动力学特性方面有所不同,这使得 PF-562271 苯磺酸盐成为癌症研究和药物开发中一种有价值的工具 .
属性
IUPAC Name |
benzenesulfonic acid;N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N7O3S.C6H6O3S/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16;7-10(8,9)6-4-2-1-3-5-6/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30);1-5H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLWTLXTOVZFAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26F3N7O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40240064 | |
| Record name | PF 562271 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40240064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939791-38-5 | |
| Record name | Methanesulfonamide, N-[3-[[[2-[(2,3-dihydro-2-oxo-1H-indol-5-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]methyl]-2-pyridinyl]-N-methyl-, benzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939791-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PF 562271 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939791385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF 562271 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40240064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-562271 BESILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK2M84H8UI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one](/img/structure/B1684457.png)



